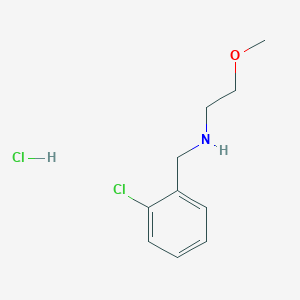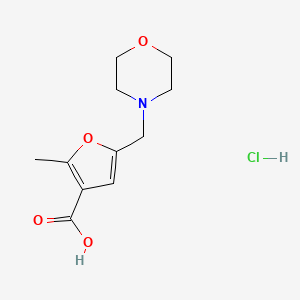![molecular formula C18H24ClNO B3085992 {[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride CAS No. 1158417-32-3](/img/structure/B3085992.png)
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride
Übersicht
Beschreibung
[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride, also known as BPPB-HCl, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a member of the phenethylamine class of compounds, which are known to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Environmental Presence and Effects of Related Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, compounds with phenolic groups similar to the benzyl portion of the requested compound, are reviewed for their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatment processes, parabens persist at low concentrations in effluents and surface waters due to continuous introduction from paraben-based products. Their biodegradability and interactions with chlorine, resulting in chlorinated by-products, are also discussed, pointing to potential environmental impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Phenolic Antioxidants Environmental Occurrence and Toxicity
This study covers synthetic phenolic antioxidants (SPAs), including their detection in various environmental matrices and potential toxicity effects. SPAs, akin to the phenolic part of the compound , are used across industries, and their environmental and human exposure assessments are crucial due to their potential toxic effects. The study suggests a need for future research to reduce environmental pollution from SPAs (Liu & Mabury, 2020).
Synthesis and Structural Analysis of Related Chemicals
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED COMPOUNDS The synthesis and analysis of novel substituted compounds, including those with phenyl groups, are discussed. This research provides insight into the synthetic routes and structural properties of compounds potentially related to "{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride". Understanding the synthesis and structural properties of such compounds can be foundational in exploring their applications (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-2-3-13-19-14-16-9-11-18(12-10-16)20-15-17-7-5-4-6-8-17;/h4-12,19H,2-3,13-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWTYVSFSHGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B3085915.png)
amine hydrochloride](/img/structure/B3085916.png)
amine hydrochloride](/img/structure/B3085920.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085939.png)


![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)

amine hydrochloride](/img/structure/B3085984.png)

amine hydrochloride](/img/structure/B3085997.png)
![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)
